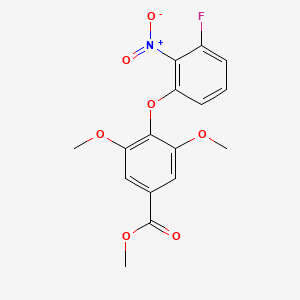
Methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethoxybenzoate is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a benzoate ester group, two methoxy groups, a fluoro-substituted nitrophenoxy group, and a methyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethoxybenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Fluorination: Substitution of a hydrogen atom with a fluorine atom on the aromatic ring.
Esterification: Formation of the ester bond between the carboxylic acid and methanol.
Methoxylation: Introduction of methoxy groups into the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups such as amino or hydroxyl groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogen substitution reactions, particularly involving the fluorine atom.
Hydrolysis: Breakdown of the ester bond to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or fluorinating agents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine, while hydrolysis of the ester bond produces the corresponding carboxylic acid and methanol.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethoxybenzoate involves its interaction with specific molecular targets. The nitro and fluoro groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-(3-chloro-2-nitrophenoxy)-3,5-dimethoxybenzoate: Similar structure but with a chlorine atom instead of fluorine.
Methyl 4-(3-bromo-2-nitrophenoxy)-3,5-dimethoxybenzoate: Similar structure but with a bromine atom instead of fluorine.
Methyl 4-(3-iodo-2-nitrophenoxy)-3,5-dimethoxybenzoate: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in Methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethoxybenzoate imparts unique chemical properties, such as increased stability and reactivity, compared to its chloro, bromo, and iodo analogs. This makes it particularly valuable in certain chemical and biological applications.
Eigenschaften
CAS-Nummer |
866082-30-6 |
|---|---|
Molekularformel |
C16H14FNO7 |
Molekulargewicht |
351.28 g/mol |
IUPAC-Name |
methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethoxybenzoate |
InChI |
InChI=1S/C16H14FNO7/c1-22-12-7-9(16(19)24-3)8-13(23-2)15(12)25-11-6-4-5-10(17)14(11)18(20)21/h4-8H,1-3H3 |
InChI-Schlüssel |
LAPSDXIBDXYIKE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC2=C(C(=CC=C2)F)[N+](=O)[O-])OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


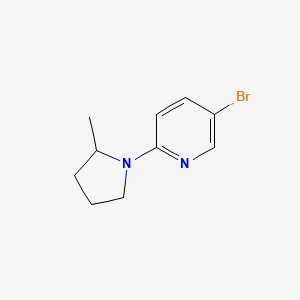
![2-(2-Fluoro-5-nitrophenyl)-6-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12335958.png)
![Tert-butyl 6-nitro-4-oxospiro[chromane-2,4'-piperidine]-1'-carboxylate](/img/structure/B12335965.png)
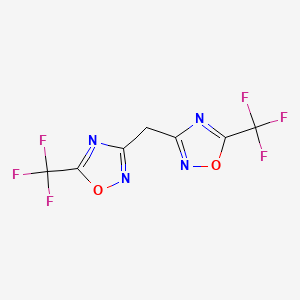
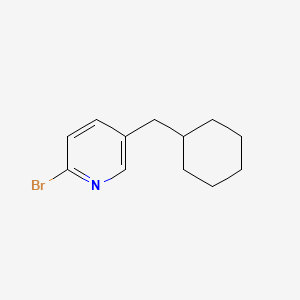
![2-[(6-amino-4-pyrimidinyl)methylamino]Ethanol](/img/structure/B12335985.png)
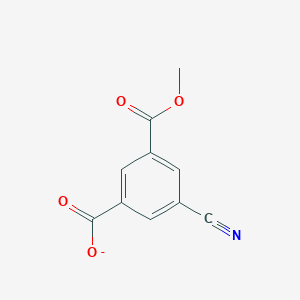

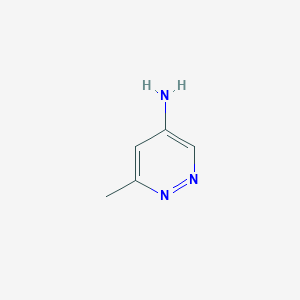
![cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12336019.png)
![2-[(3-chlorobenzoyl)amino]-3-(2-oxo-4aH-quinolin-4-yl)propanoic acid](/img/structure/B12336026.png)


![1,4-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-3,6-dione;trimethyl-(5-trimethylstannylthieno[3,2-b]thiophen-2-yl)stannane](/img/structure/B12336045.png)
